

MI-503: A Technical Guide for Drug Development Professionals

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An In-depth Review of the Potent Menin-MLL Inhibitor

MI-503 is a highly potent, selective, and orally bioavailable small molecule inhibitor targeting the critical protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins. This interaction is a key driver in a subset of acute leukemias characterized by MLL gene rearrangements, making MI-503 a promising therapeutic agent for these aggressive cancers. This guide provides a comprehensive overview of its chemical properties, mechanism of action, biological efficacy, and the experimental protocols used to characterize it.

Chemical Structure and Properties

MI-503 is a complex heterocyclic molecule. Its structure and key physicochemical properties are summarized below.



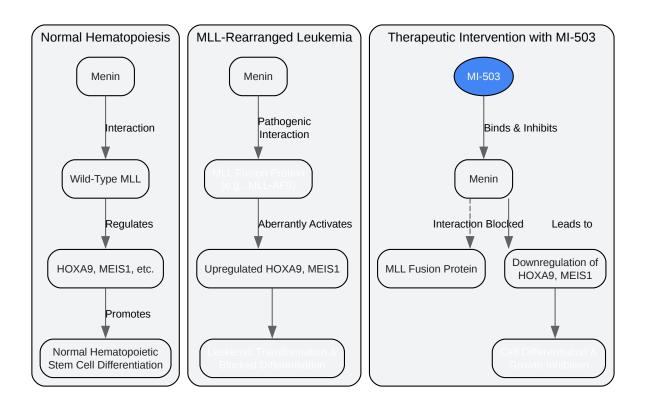
Property	Value	Source	
IUPAC Name	4-Methyl-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]-1-piperidinyl]methyl]-1H-indole-2-carbonitrile	[1]	
Molecular Formula	C28H27F3N8S	[1][2][3][4][5]	
Molecular Weight	564.63 g/mol	[2][3][5]	
CAS Number	1857417-13-0	[1][2][3][4]	
Appearance	Off-white to light yellow solid powder	[1][2][4]	
SMILES	FC(F) (F)CC1=CC2=C(N=CN=C2NC 3CCN(CC4=CC=C(N(CC5=CN N=C5)C(C#N)=C6)C6=C4C)C C3)S1	[2]	
Solubility	DMSO: 100 mg/mL (177.1 mM) Ethanol: 15 mg/mL Water: Insoluble	[3]	
Storage	Powder: -20°C for 3 years In solvent: -80°C for 1 year	[2][6]	

Mechanism of Action: Disrupting the Menin-MLL Interaction

The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein menin. This interaction is essential for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which drives leukemia.[2][7]



MI-503 acts by directly binding to menin, occupying the binding pocket that normally accommodates MLL. Specifically, MI-503 occupies the F9 and P13 pockets on menin, forming hydrogen bonds with key residues like Tyr276, Trp341, and Glu366.[4] This competitive inhibition disrupts the menin-MLL interaction, leading to the downregulation of leukemogenic gene expression, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[7][8]



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Caption: Mechanism of MI-503 in MLL-Rearranged Leukemia.

Biological Activity and Efficacy

MI-503 has demonstrated significant anti-leukemic activity both in vitro and in vivo. It selectively inhibits the growth of human leukemia cell lines harboring MLL translocations while showing minimal effect on cells without these genetic alterations.



Parameter	Cell Line / Model	Value	Source
IC50 (Menin-MLL Inhibition)	Biochemical Assay	14.7 nM	[1][3][9]
GI50 (In Vitro)	Murine BMC (MLL- AF9)	0.22 μM (220 nM)	[2][4][5]
GI50 (In Vitro)	Human MLL Leukemia Cell Lines	250 - 570 nM	[3][5][9]
Oral Bioavailability	Mice	~75%	[2][3][4]
Tumor Growth Inhibition (In Vivo)	MV4;11 Xenograft Model	>80% reduction in tumor volume	[2][4][8]

In vivo studies using mouse xenograft models with human MLL leukemia cells (MV4;11) showed that daily administration of **MI-503** leads to a dramatic reduction in tumor volume, with some cases of complete tumor regression.[2][8] Furthermore, prolonged treatment for 38 days did not show signs of toxicity, indicating a favorable safety profile.[3][5] The anti-tumor effects are coupled with a significant reduction in the expression of MLL fusion protein targets, Hoxa9 and Meis1.[2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to evaluate **MI-503**.

Cell Viability and Growth Inhibition Assay

This assay determines the concentration of **MI-503** required to inhibit the growth of leukemia cells by 50% (GI50).

- Cell Plating: Leukemia cells (e.g., MV4;11, MOLM-13) are plated in multi-well plates at a predetermined density.
- Compound Treatment: Cells are treated with a range of concentrations of MI-503 or a vehicle control (e.g., 0.25% DMSO).

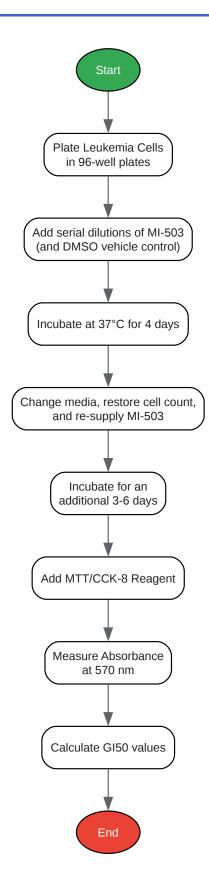






- Incubation: The cells are cultured at 37°C for 7-10 days. The treatment effect is timedependent, with pronounced effects observed after 7 days.[3][4]
- Media and Compound Refresh: On day 4, the culture media is changed, viable cell counts are restored to the initial concentration, and fresh compound is added.[3][6]
- Viability Assessment: After the incubation period, cell viability is measured using an MTT or CCK-8 assay. The absorbance is read on a microplate reader.
- Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log concentration of **MI-503**.





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Caption: Workflow for a typical in vitro cell growth inhibition assay.



In Vivo Xenograft Mouse Model

This protocol assesses the anti-tumor efficacy of MI-503 in a living organism.

- Cell Implantation: 5 x 10⁶ MV4;11 human leukemia cells are subcutaneously injected into immunocompromised mice (e.g., female BALB/c nude mice).[6]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).
- Treatment Administration: Mice are randomized into treatment and control groups. MI-503 is administered once daily via intraperitoneal (i.p.) injection at specified doses. The vehicle group receives a control solution (e.g., 25% DMSO, 25% PEG400, 50% PBS).[6]
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint: The study is concluded after a predefined period (e.g., 10-38 days), and tumors are excised for further analysis (e.g., compound levels, biomarker analysis).[2][8]

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the expression of MLL target genes.

- Cell Treatment: Leukemia cells are treated with MI-503 for 6 days, with a media change and compound re-supply on day 3.[3]
- RNA Extraction: Total RNA is isolated from the cells.
- cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
- PCR Amplification: The cDNA is used as a template for PCR with primers specific for target genes (Hoxa9, Meis1) and a housekeeping gene for normalization.
- Data Analysis: The relative expression of the target genes is calculated.

Broader Applications and Future Directions

While the primary focus has been on MLL-rearranged leukemias, the therapeutic potential of **MI-503** is being explored in other cancers where the menin-MLL axis is implicated, including hepatocellular carcinoma, prostate cancer, Ewing sarcoma, and osteosarcoma.[7][10][11] The



success of **MI-503** and similar compounds has validated the menin-MLL interaction as a druggable target and has spurred the development of next-generation inhibitors with potentially improved potency and pharmacokinetic profiles.

Conclusion

MI-503 is a landmark compound in the targeted therapy of MLL-rearranged leukemias. Its high potency, specificity, and favorable in vivo properties underscore the therapeutic potential of inhibiting the menin-MLL interaction. The detailed chemical, biological, and methodological data presented here provide a solid foundation for researchers and drug developers working to advance this promising class of anti-cancer agents into clinical practice.

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